molecular formula C18H15N3O2 B12748361 Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide CAS No. 50886-62-9

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide

Cat. No.: B12748361
CAS No.: 50886-62-9
M. Wt: 305.3 g/mol
InChI Key: NFMZNLOLRGYQJB-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is a chemical compound with a complex structure that includes benzoic acid, an amino group, and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid hydrazide in the presence of ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is unique due to its combination of benzoic acid, amino, and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide (CAS Number: 796-47-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15N3O2C_{18}H_{15}N_{3}O_{2}, and its structure features a hydrazone linkage which is significant for its biological activity. The presence of both benzoic acid and naphthyl moieties contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro assays demonstrated that the compound can scavenge free radicals effectively, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

Inflammation plays a central role in many chronic diseases. Some studies have indicated that compounds similar to benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a potential therapeutic avenue for inflammatory conditions .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that benzoic acid derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle progression . Further research is needed to elucidate these pathways.

Study 1: Antimicrobial Efficacy

In a comparative study of various hydrazones, it was found that benzoic acid derivatives showed significant inhibition against microbial biofilms. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that these compounds could serve as potential agents in combating resistant bacterial strains.

CompoundMIC (µg/mL)Target Organism
Benzoic Acid Derivative25S. aureus
Control (Chloramphenicol)50S. aureus

Study 2: Antioxidant Activity

A study assessing the antioxidant properties revealed that the compound exhibited a dose-dependent response in scavenging DPPH radicals, with an IC50 value comparable to known antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
Benzoic Acid Derivative30
Ascorbic Acid25

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

  • Receptor Interaction : The hydrazone structure allows for interaction with various receptors involved in inflammation and cell proliferation.
  • Metal Chelation : Some studies suggest that these compounds can chelate metal ions, which is crucial in their antimalarial and anticancer activities.
  • Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.

Properties

CAS No.

50886-62-9

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-amino-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H15N3O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,19H2,(H,21,23)/b20-11+

InChI Key

NFMZNLOLRGYQJB-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.